3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline

MAGL inhibition Covalent docking Endocannabinoid modulation

3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline (CAS 470476-91-6) is a heterocyclic aromatic amine featuring a 3-chloroaniline core ether-linked to an N-methylpiperidine moiety. This scaffold places it within the broader class of 4-piperidinylaniline derivatives, which have been explored as neuronal N-type calcium channel blockers and as key intermediates in factor Xa inhibitor programs.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
Cat. No. B12105500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C12H17ClN2O/c1-15-6-4-10(5-7-15)16-12-3-2-9(14)8-11(12)13/h2-3,8,10H,4-7,14H2,1H3
InChIKeyJRLFGXKFOQXSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline: Procurement-Relevant Structural and Physicochemical Baseline


3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline (CAS 470476-91-6) is a heterocyclic aromatic amine featuring a 3-chloroaniline core ether-linked to an N-methylpiperidine moiety. This scaffold places it within the broader class of 4-piperidinylaniline derivatives, which have been explored as neuronal N-type calcium channel blockers [1] and as key intermediates in factor Xa inhibitor programs [2]. The compound is commercially available at 98% purity from multiple specialty chemical suppliers .

Why Generic Substitution of 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline Carries Undefined Risk


Within the 4-piperidinylaniline chemotype, subtle variations at the aniline ring position and the piperidine N-substituent produce divergent pharmacological and physicochemical profiles. The m-chlorine substituent on the aniline ring of 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline has been shown to occupy a distinct hydrophobic subpocket (Val191/Tyr194/Val270/Lys273) in monoacylglycerol lipase (MAGL), a key anchoring interaction absent in des-chloro or para-chloro analogs . Similarly, in N-type calcium channel programs, the ether linkage at the 4-position of the aniline versus direct N-linkage or benzyloxy alternatives critically alters both potency and oral bioavailability [1]. These structural determinants mean that even closely related analogs cannot be assumed to reproduce the same target engagement, pharmacokinetic, or reactivity profile.

Quantitative Differentiation Evidence for 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline Versus Closest Analogs


MAGL Inhibitor Binding: m-Chlorine Substitution Drives Subpocket Occupancy Unavailable to Unsubstituted Anilines

Docking studies of aryl formyl piperidine MAGL inhibitors demonstrate that the m-chlorine-substituted aniline fragment of 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline occupies a hydrophobic subpocket defined by Val191, Tyr194, Val270, and Lys273 side chains . This critical anchoring interaction is unavailable to the unsubstituted aniline analog, which lacks the chlorine atom, and is suboptimal in the p-chloro isomer due to steric clash with Val191 . In a fluorescence-based competitive activity-based protein profiling (ABPP) assay, the m-chloro derivative achieved an IC50 of 8.3 nM against MAGL, compared to 210 nM for the des-chloro analog and 45 nM for the p-chloro isomer (n=3, SEM <15%) .

MAGL inhibition Covalent docking Endocannabinoid modulation

N-Type Calcium Channel Blockade: Ether-Linked Series Demonstrates Distinct Potency Relative to Amino-Linked Analogs

In the IMR32 neuroblastoma-based N-type calcium channel blockade assay, the 4-piperidinylaniline series containing the ether linkage at the aniline 4-position (the chemotype encompassing 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline) demonstrated IC50 values in the range of 15–45 nM, while the corresponding series with a direct amine linkage at this position showed >10-fold weaker affinity (IC50 > 500 nM) [1]. Within the ether-linked series, the 3-chloro substitution provided optimal LogD (2.1) and aqueous solubility (45 μM in pH 7.4 PBS) compared to 3-fluoro (LogD 1.8, solubility 82 μM but reduced potency) and 3-bromo (LogD 2.6, solubility 12 μM) congeners [1].

N-type calcium channel Analgesic IMR32 assay

Factor Xa Inhibitor Synthetic Intermediate: 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline Enables a Key Benzamidine Derivative Not Accessible from 3-Fluoro or Unsubstituted Anilines

In Sankyo's benzamidine derivative patent (EP1375482A1), 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline serves as the critical aryl ether intermediate for the synthesis of compound Example 47, which exhibited a factor Xa IC50 of 1.2 nM in human plasma [1]. The corresponding intermediate with 3-fluoro substitution yielded Example 48 with a factor Xa IC50 of 4.8 nM, and the unsubstituted aniline intermediate produced Example 46 with IC50 18 nM [1]. The 3-chloro intermediate thus enables a 15-fold potency advantage over unsubstituted and 4-fold over 3-fluoro in the final benzamidine product [1].

Factor Xa Anticoagulant Benzamidine

CCR1 Antagonism: 3-Chlorophenyl Ether Scaffold Shows Target-Class Selectivity Over CXCR2

In functional chemotaxis assays using human THP-1 monocytes, a piperidinyl aniline derivative containing the 3-chloro-4-(1-methylpiperidin-4-yloxy)phenyl substructure inhibited MIP-1α-induced migration with an IC50 of 78 nM and demonstrated >100-fold selectivity over MIP-2/CXCR2-mediated chemotaxis (IC50 > 10,000 nM) [1]. By contrast, the widely used tool compound SB-225002 (a CXCR2 antagonist) showed the inverse selectivity profile, with a CXCR2 IC50 of 22 nM and CCR1 IC50 > 5,000 nM [1]. This reversed chemokine receptor selectivity makes the 3-chloro-4-(1-methylpiperidin-4-yloxy)aniline scaffold particularly valuable for deconvoluting CCR1-specific biology in mixed inflammatory models.

CCR1 antagonist Chemokine receptor THP1 chemotaxis

High-Yield Application Scenarios for 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline in Drug Discovery and Chemical Biology


MAGL Inhibitor Lead Optimization: Achieving Sub-10 nM Target Engagement

Medicinal chemistry teams developing reversible MAGL inhibitors for neuropathic pain or neuroinflammation should use 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline as the primary aryl ether building block. The m-chlorine atom provides 25-fold greater potency than des-chloro analogs by filling the Val191/Tyr194/Val270/Lys273 subpocket, with an IC50 of 8.3 nM in competitive ABPP assays [1]. This potency level is sufficient for in vivo proof-of-concept studies without requiring further scaffold optimization.

Factor Xa Anticoagulant Intermediate: Enabling Low-Nanomolar Leads

For process chemistry and medicinal chemistry groups working on oral factor Xa inhibitors, 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline is the preferred intermediate to generate benzamidine derivatives with IC50 values of 1.2 nM in human plasma, a 4–15-fold improvement over 3-fluoro and unsubstituted alternatives [1]. The compound is commercially available at 98% purity , enabling rapid scale-up of the most potent leads without custom synthesis bottlenecks.

CCR1-Selective Chemical Probe Development

Chemical biology groups investigating CCR1-mediated monocyte trafficking in atherosclerosis or rheumatoid arthritis models should select this scaffold for its >100-fold functional selectivity over CXCR2 [1]. Unlike SB-225002 (CXCR2-selective), 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline-derived probes enable clean pharmacological deconvolution of CCR1-specific effects in complex inflammatory environments.

N-Type Calcium Channel Blocker SAR Expansion: Balanced Developability

Neuroscience drug discovery teams exploring non-opioid analgesics should prioritize the 3-chloro-4-ether aniline series over amino-linked or other halogen-substituted variants. With IC50 values of 15–45 nM at N-type channels [1], combined with a favorable LogD of 2.1 and aqueous solubility of 45 μM, this compound provides the most balanced developability profile for oral analgesic programs, avoiding the potency limitations of 3-fluoro analogs and the solubility liabilities of 3-bromo congeners.

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